molecular formula C18H27BO4 B2613617 Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate CAS No. 1365610-75-8

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate

Cat. No.: B2613617
CAS No.: 1365610-75-8
M. Wt: 318.22
InChI Key: MICUUJMNIFAKSC-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate is a chemical compound with the molecular formula C12H23BO4. It is a boronic ester derivative, which is often used in organic synthesis and various chemical reactions due to its unique properties. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of an aryl halide with a boronic ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate has numerous applications in scientific research:

    Chemistry: It is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s boronic ester group can interact with biological molecules, making it useful in the development of enzyme inhibitors and other bioactive compounds.

    Medicine: It is used in the synthesis of drug candidates and therapeutic agents, particularly those targeting cancer and other diseases.

    Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of signaling pathways. These interactions are crucial for its applications in drug development and other biomedical research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
  • 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate stands out due to its specific structural features, which confer unique reactivity and stability. Its boronic ester group is particularly versatile, allowing for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO4/c1-6-21-16(20)9-7-8-14-10-12-15(13-11-14)19-22-17(2,3)18(4,5)23-19/h10-13H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICUUJMNIFAKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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